molecular formula C32H31ClN4O2 B12161200 N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

Cat. No.: B12161200
M. Wt: 539.1 g/mol
InChI Key: RCHATNFGEZCOSC-BRPDVVIDSA-N
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Description

N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is a potent and selective small-molecule inhibitor designed to target the c-Met receptor tyrosine kinase (also known as the Hepatocyte Growth Factor Receptor or HGFR). The dysregulation of the c-Met signaling pathway is a well-documented driver of tumorigenesis, particularly in processes such as cell proliferation, survival, migration, and invasion [https://www.ncbi.nlm.nih.gov/books/NBK12400/]. This compound acts by competitively binding to the ATP-binding pocket of the c-Met kinase domain, thereby suppressing its autophosphorylation and subsequent activation of downstream effectors like the MAPK and PI3K/Akt pathways [https://www.cancer.gov/publications/dictionaries/cancer-terms/def/receptor-tyrosine-kinase]. Its core research value lies in the investigation of c-Met-dependent cancers, making it a critical tool for in vitro and in vivo studies aimed at understanding tumor biology and evaluating combination therapies. The chemical structure features a pyrazole core, a common pharmacophore in kinase inhibitors, which contributes to its high affinity and selectivity. This reagent is supplied to support preclinical research in oncology, specifically for exploring mechanisms of drug resistance, metastasis, and as a lead compound for the development of novel targeted anticancer agents. For Research Use Only. Not intended for any human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C32H31ClN4O2

Molecular Weight

539.1 g/mol

IUPAC Name

N-[(Z)-1-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C32H31ClN4O2/c1-22-8-10-25(11-9-22)31(38)34-29(32(39)36-18-16-23(2)17-19-36)20-26-21-37(28-6-4-3-5-7-28)35-30(26)24-12-14-27(33)15-13-24/h3-15,20-21,23H,16-19H2,1-2H3,(H,34,38)/b29-20-

InChI Key

RCHATNFGEZCOSC-BRPDVVIDSA-N

Isomeric SMILES

CC1CCN(CC1)C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/NC(=O)C5=CC=C(C=C5)C

Canonical SMILES

CC1CCN(CC1)C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)NC(=O)C5=CC=C(C=C5)C

Origin of Product

United States

Preparation Methods

Condensation of 1,3-Dicarbonyl Compounds with Hydrazine Derivatives

A common approach involves reacting 1,3-diketones with hydrazines. For example, benzoyl isothiocyanate reacts with malononitrile in KOH/EtOH to form pyrazole intermediates, followed by alkylation and hydrazine-mediated cyclization. This method is adaptable for introducing aryl groups (e.g., 4-chlorophenyl) at the 3-position.

Key Steps :

  • Formation of Pyrazole Precursor :
    Benzoyl isothiocyanate + malononitrile → 4-cyano-5-aminopyrazole intermediate.

  • Alkylation :
    Intermediate + alkyl halides (e.g., 4-chlorophenyl bromide) → substituted pyrazole.

  • Cyclization :
    Reaction with hydrazine → pyrazolo-fused heterocycles.

Yield Optimization :
Microwave-assisted synthesis reduces reaction times from days to minutes while improving yields (e.g., 82% yield for pyrazole derivatives under 160°C for 2 minutes).

Amidation to Form the Benzamide

The final step couples the enone-pyrazole intermediate with 4-methylbenzoic acid.

Carboxylic Acid Activation

Common activating agents include:

  • HATU/DCC : For efficient amidation.

  • Microwave Heating : Enhances reaction rates (e.g., 10 minutes at 160°C vs. hours under reflux).

Procedure :

  • Activation : 4-Methylbenzoic acid + HATU → active ester.

  • Coupling : Active ester + enone-pyrazole amine → benzamide.

Yield :
Typically 60–75% after purification.

Comparative Analysis of Synthetic Routes

Step Method Yield Conditions Reference
Pyrazole Core FormationBenzoyl isothiocyanate + malononitrile82%KOH/EtOH, 160°C, 2 min (microwave)
Enone FormationClaisen-Schmidt condensation70–85%Piperidine, EtOH, reflux
AmidationHATU-mediated coupling60–75%DMF, RT, 12 h

Challenges and Optimization Strategies

Stereoselectivity in Enone Formation

Ensuring the (1Z)-configuration requires precise control:

  • Bulky Groups : Electron-withdrawing aryl groups (e.g., 4-chlorophenyl) stabilize the cis-enone via conjugation.

  • Catalysts : Piperidine promotes thermodynamic control, favoring the cis-isomer.

Purification and Scalability

  • Chromatography : Silica gel column chromatography is standard for isolating intermediates.

  • Microwave Synthesis : Reduces solvent volumes and accelerates reactions, enhancing scalability.

Key Intermediates and Analytical Data

Intermediate 1: 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl-carbaldehyde

Synthesis :
Pyrazol-3-ol → Vilsmeier-Haack formylation → dehydration.

Characterization :

  • 1H NMR (DMSO-d6): δ 9.8 (s, 1H, CHO), 7.8–7.3 (m, 10H, aromatic).

Intermediate 2: (1Z)-3-(4-Methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl-pyrazole

Synthesis :
Pyrazole-carbaldehyde + 4-methylpiperidinone → Claisen-Schmidt condensation.

Characterization :

  • IR : 1680 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C) .

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Implications :

  • The thioamide group in the triazole derivative may reduce metabolic stability compared to the benzamide in the target compound due to susceptibility to oxidation.

Isomerization and Stability: Lessons from Azobenzazoles

Studies on azobenzazole photoswitches () reveal that Z→E isomerization barriers (~80 kJ/mol) and solvent-independent photostationary states (PSD) are critical for thermal stability. While the target compound’s Z-configuration is fixed, its enone system’s conjugation length and substituent effects (e.g., 4-methylpiperidinyl) could influence isomerization kinetics. Acid resistance observed in some azobenzazoles (e.g., compound 2 in ) suggests that electron-donating groups like methylpiperidinyl may mitigate protonation-induced instability in the target compound .

Computational Insights: Role of Electronic Properties

For example:

  • Electron Localization Function (ELF) : The pyrazole core in the target compound likely exhibits stronger electron delocalization than triazole derivatives, affecting aromatic stacking interactions.
  • Population Analysis : The benzamide’s carbonyl oxygen may carry a higher negative charge than a thioamide’s sulfur, altering hydrogen-bonding capacity .

Table 1: Hypothetical Property Comparison Based on Structural Features

Property Target Compound Triazole Derivative Azobenzazole (Compound 2)
LogP (Predicted) ~4.2 ~3.8 ~2.5
Thermal Stability High (Z-configuration) Moderate High (T½ = 80 kJ/mol)
Acid Resistance Likely high Moderate High (No protonation shift)

Biological Activity

N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is a synthetic organic compound belonging to the class of pyrazole derivatives. This compound exhibits diverse biological activities, making it a subject of interest in pharmacological research.

PropertyValue
Molecular FormulaC30H27ClN4O2
Molecular Weight511.0 g/mol
CAS Number882216-45-7
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The specific mechanism involves the modulation of signaling pathways, which may lead to therapeutic effects in various conditions. Research indicates that the compound may exert its effects through:

Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes, which could be relevant in treating diseases where these enzymes play a critical role.

Receptor Binding: Interaction with specific receptors can modulate physiological responses, contributing to its biological effects.

Anticancer Activity

Studies have shown that pyrazole derivatives exhibit anticancer properties. For instance, N-(substituted phenyl) pyrazoles have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the chlorophenyl group in this compound may enhance its efficacy against certain cancer types by promoting selective cytotoxicity.

Antimicrobial Activity

Research indicates that pyrazole derivatives possess antimicrobial properties. The compound's structure suggests potential activity against bacterial and fungal pathogens. Specific studies have demonstrated that related compounds exhibit significant inhibitory effects on microbial growth, which may be extrapolated to this derivative.

Neuroprotective Effects

The presence of the piperidine moiety suggests potential neuroprotective properties. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating a possible therapeutic application in neurodegenerative diseases.

Case Studies and Research Findings

Case Study 1: Anticancer Efficacy
In a study examining the anticancer effects of pyrazole derivatives, N-(substituted phenyl) pyrazoles were tested against various cancer cell lines. The results indicated that these compounds inhibited cell proliferation significantly, with IC50 values ranging from 10 to 30 µM depending on the cell line. This suggests that this compound could have similar or enhanced effects due to its unique structure.

Case Study 2: Antimicrobial Activity
In vitro studies on related pyrazole compounds demonstrated effective antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 5 to 25 µg/mL. Given the structural similarities, it is plausible that N-[...] could exhibit comparable antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodology: Multi-step synthesis typically involves coupling hydrazone intermediates with substituted benzamides under reflux conditions. Polar aprotic solvents (e.g., DMF) and catalysts like piperidine are critical for facilitating enamine and amide bond formation . Optimization requires monitoring via TLC/HPLC, adjusting temperatures (80–120°C), and controlling stoichiometric ratios of precursors to minimize side products .

Q. How can structural characterization be systematically validated for this compound?

  • Methodology: Use a combination of spectroscopic techniques:

  • NMR : Assign peaks for the Z-configuration of the propen-2-yl group (δ 6.8–7.2 ppm for vinyl protons) and confirm substituents on the pyrazole ring .
  • X-ray crystallography : Resolve spatial arrangements of the 4-methylpiperidin-1-yl and chlorophenyl groups to verify stereochemistry .
  • HRMS : Validate molecular formula (e.g., C₃₄H₃₀ClN₃O₂) with <2 ppm mass error .

Q. What are the primary structural features influencing its stability under experimental conditions?

  • Methodology: Assess hydrolytic/oxidative stability via:

  • Forced degradation studies : Expose to acidic/basic conditions (pH 1–13) and track decomposition products using LC-MS .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C suggests thermal robustness) .
  • Light sensitivity tests : Monitor UV-induced isomerization of the Z-configuration using circular dichroism .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

  • Methodology:

  • Docking studies : Model interactions between the 4-methylpiperidin-1-yl group and target proteins (e.g., kinases) using AutoDock Vina .
  • QSAR modeling : Correlate substituent electronegativity (e.g., Cl on phenyl) with bioactivity data to predict pharmacophore enhancements .
  • MD simulations : Simulate solvation effects of the benzamide moiety to optimize bioavailability .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Methodology:

  • Dose-response validation : Replicate assays (e.g., IC₅₀ for kinase inhibition) across multiple cell lines (HEK293 vs. HeLa) to identify cell-type-specific effects .
  • Metabolite profiling : Use LC-MS/MS to detect active metabolites that may contribute to observed discrepancies in potency .
  • Off-target screening : Employ kinome-wide profiling to rule out nonspecific binding .

Q. How can reaction mechanisms for key synthetic steps (e.g., enamine formation) be elucidated?

  • Methodology:

  • Isotopic labeling : Use ¹⁵N-labeled hydrazines to track intermediates via NMR .
  • DFT calculations : Map energy barriers for keto-enol tautomerization steps during propen-2-yl group formation .
  • In situ IR spectroscopy : Monitor carbonyl stretching frequencies (1700–1750 cm⁻¹) to identify rate-limiting steps .

Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?

  • Methodology:

  • Flow chemistry : Optimize continuous processing for exothermic steps (e.g., Claisen-Schmidt condensation) to enhance reproducibility .
  • DoE (Design of Experiments) : Use factorial designs to evaluate solvent polarity, catalyst loading, and temperature interactions .
  • Crystallization optimization : Screen solvents (e.g., EtOAc/hexane) to improve crystal habit and filtration efficiency .

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